3-sec-Butylpyridine: Chemical Structure, Molecular Properties, and Synthetic Applications
3-sec-Butylpyridine: Chemical Structure, Molecular Properties, and Synthetic Applications
Executive Summary
3-sec-Butylpyridine (CAS RN: 25224-14-0) is a sterically encumbered, chiral heterocyclic compound that serves as a critical intermediate in advanced organic synthesis and organometallic catalysis. Originally synthesized to explore the structure-activity relationships of fusaric acid homologs[1], this molecule has since found utility as a stereodirecting ligand in transition-metal-catalyzed asymmetric transformations[2] and as a substrate for novel base-catalyzed cyclialkylation reactions[3].
This whitepaper provides an in-depth technical analysis of 3-sec-butylpyridine, detailing its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for high-fidelity reproducibility in drug development and catalytic research.
Molecular Architecture and Physicochemical Properties
The molecular architecture of 3-sec-butylpyridine features a pyridine ring substituted at the C3 position with a sec-butyl group. The presence of a stereocenter at the
Quantitative Data Summary
The following table consolidates the verified physicochemical properties of 3-sec-butylpyridine, providing baseline metrics for analytical validation and reaction design.
| Property | Value | Reference |
| IUPAC Name | 3-butan-2-ylpyridine | [4] |
| CAS Registry Number | 25224-14-0 | [5] |
| Molecular Formula | C₉H₁₃N | [4] |
| Molecular Weight | 135.21 g/mol | [4] |
| Boiling Point | 192.00 – 195.00 °C (@ 760 mmHg) | [6] |
| Vapor Pressure | ~0.65 mmHg (at 25 °C) | [7] |
| LogP (XLogP3) | 2.5 | [4] |
| Topological Polar Surface Area | 12.9 Ų | [4] |
Chemical Reactivity and Catalytic Applications
Base-Catalyzed Cyclialkylation
The benzylic acidity of 3-alkylpyridines is notably lower than that of their 2- and 4-alkyl counterparts, necessitating vigorous thermodynamic conditions to initiate base-catalyzed reactions[3]. Pines and Kannan demonstrated that when 3-sec-butylpyridine is treated with sodium or potassium metal under ethylene pressure, it undergoes a novel intramolecular cyclialkylation[3].
Causality & Selectivity: This cyclialkylation is highly specific to ethylene. When conjugated olefins (e.g., butadiene or styrene) are utilized, the stabilized intermediates favor standard linear addition rather than ring closure[3]. Ethylene's lack of extended conjugation forces the highly reactive primary carbanion intermediate to undergo intramolecular nucleophilic attack at the electron-deficient C2 position of the pyridine ring, yielding an annulated product[3].
Figure 1: Base-catalyzed cyclialkylation pathway of 3-sec-butylpyridine with ethylene.
Chiral Ligand in Asymmetric Hydroformylation
Enantiopure (+)-(S)-3-sec-butylpyridine, synthesized from commercial (+)-(S)-2-butanol, has been evaluated as a non-phosphorus chiral ligand in transition-metal catalysis[2]. In cobalt-catalyzed hydroformylation, the ligand coordinates to the active HCo(CO)₄ species to create a chiral pocket.
Mechanistic Insight: While the coordination of 3-sec-butylpyridine successfully increases the overall catalytic turnover rate, empirical data shows it provides negligible asymmetric induction when styrene is used as the substrate. This lack of enantioface discrimination highlights a critical structural limitation: the chiral center on the sec-butyl group is too conformationally flexible to rigidly lock the styrene substrate into a single stereochemical trajectory during the CO/H₂ insertion step.
Figure 2: Cobalt-catalyzed asymmetric hydroformylation using (+)-(S)-3-sec-butylpyridine.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs) to verify causality and reaction success.
Protocol A: Stereospecific Synthesis of (R)-3-sec-Butylpyridine via Cross-Coupling
This methodology adapts the historical synthesis[2] into a modern, high-yielding Kumada-Corriu cross-coupling, ensuring the stereochemical integrity of the starting material is maintained via inversion.
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Activation of Chiral Pool:
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Dissolve 10.0 mmol of commercially available (+)-(S)-2-butanol in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Add 12.0 mmol of pyridine and cool to 0 °C. Slowly add 11.0 mmol of p-toluenesulfonyl chloride (TsCl).
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Causality: TsCl is chosen over bromination reagents (like PBr₃) to prevent carbocation-induced racemization, ensuring strict Sₙ2 inversion in the subsequent step.
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-
Cross-Coupling:
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In a separate Schlenk flask, prepare a solution of 3-pyridylmagnesium bromide (12.0 mmol) in anhydrous THF.
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Add a catalytic amount (5 mol%) of CuI to the Grignard reagent at -78 °C to form the organocuprate, which favors Sₙ2 displacement over elimination.
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Dropwise add the (S)-2-butyl tosylate solution. Allow the mixture to warm to room temperature over 12 hours.
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-
Self-Validation & IPC:
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Quench with saturated aqueous NH₄Cl. Extract with diethyl ether.
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Validation Check: Analyze the crude organic layer via GC-MS. A molecular ion peak at m/z 135 confirms product formation.
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Purify via vacuum distillation (bp ~86-96 °C / 0.05 Torr)[2].
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Stereochemical Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). The optical rotation should be measured to confirm inversion to the (R)-enantiomer.
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Protocol B: Base-Catalyzed Cyclialkylation with Ethylene
Based on the foundational work by Pines and Kannan[3], this protocol outlines the high-pressure annulation of the pyridine ring.
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Preparation of the Catalytic System:
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In a high-pressure stainless-steel autoclave purged with dry nitrogen, add 50 mmol of 3-sec-butylpyridine.
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Introduce 2.5 mmol of freshly cut sodium metal.
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Causality: Sodium metal acts as the precatalyst. The inherent low acidity of the benzylic proton on the C3-alkyl chain requires the strong basicity of the organosodium intermediate formed in situ at elevated temperatures[3].
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Ethylene Insertion:
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Seal the autoclave and pressurize with anhydrous ethylene gas to 40 atm.
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Heat the reactor to 180 °C with vigorous mechanical stirring for 24 hours.
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-
Self-Validation & IPC:
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Cool the reactor to room temperature and carefully vent the excess ethylene.
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Quench the reaction mass cautiously with a small volume of methanol to destroy unreacted sodium, followed by water.
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Validation Check: Monitor the conversion of 3-sec-butylpyridine via GC-FID. The disappearance of the starting material peak and the emergence of a heavier, cyclized product peak indicates successful insertion.
-
Isolate the product via fractional distillation and confirm the annulated structure (attack at C2) using ¹H and ¹³C NMR spectroscopy, specifically looking for the disappearance of the C2-aromatic proton signal.
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References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91336, 3-butan-2-ylpyridine." PubChem,[Link].
-
Nakashima, T. "Studies on Fusaric Acid and its Homologous Compounds (Part 1). Synthesis of 3-sec-Butylpyridine." YAKUGAKU ZASSHI, 75(8), 1010-1011 (1955).[Link].
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Pines, H., & Kannan, S. V. "Cyclialkylation of 3-alkylpyridines." The Journal of Organic Chemistry, 36(16), 2262 (1971).[Link].
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"Appendix Survey of Chiral Auxiliaries, Solvents, Reagents, and Catalysts." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Thieme.[Link].
-
CAS Common Chemistry. "3-(1-Methylpropyl)pyridine." American Chemical Society.[Link].
Sources
- 1. YAKUGAKU ZASSHI [jstage.jst.go.jp]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine, 3-(1-methylpropyl)- | C9H13N | CID 91336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 3-sec-butyl pyrazine, 25224-14-0 [perflavory.com]
- 7. EPI System Information for 3-sec-butyl pyrazine 25224-14-0 [mail.thegoodscentscompany.com]
A visual representation of the chemical reaction would be placed here.
Caption: Palladium-catalyzed Kumada cross-coupling of 3-bromopyridine with sec-butylmagnesium bromide.
